molecular formula C15H26BN3O2 B15219533 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Katalognummer: B15219533
Molekulargewicht: 291.20 g/mol
InChI-Schlüssel: XGDXOGWPXSDCGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1853186-37-4) features a piperidine ring connected to a pyrazole moiety substituted with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position and a methyl group at the 3-position of the pyrazole. Its molecular formula is C₁₄H₂₄BN₃O₂ (MW: 277.17 g/mol) . The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Piperidine contributes basicity and conformational flexibility, making the compound valuable in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C15H26BN3O2

Molekulargewicht

291.20 g/mol

IUPAC-Name

4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

InChI

InChI=1S/C15H26BN3O2/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-19(18-11)12-6-8-17-9-7-12/h10,12,17H,6-9H2,1-5H3

InChI-Schlüssel

XGDXOGWPXSDCGC-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C3CCNCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole.

    Formation of the Piperidine Ring: The piperidine ring is then formed through a cyclization reaction involving the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Wirkmechanismus

The mechanism of action of 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting the biological pathway in which the protein is involved.

Vergleich Mit ähnlichen Verbindungen

Pyridine-Based Analogs

Example : 3-[[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Methyl]Pyridine ()

  • Structure : Replaces piperidine with pyridine.
  • Reactivity: Similar boronic ester reactivity, but pyridine’s electron-withdrawing nature may alter coupling efficiency .
  • Applications : Used as a GPR40 activator, highlighting its role in modulating metabolic pathways .

N-Methyl Piperidine Derivatives

Example : 1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidine (CAS: 1323919-64-7, )

  • Structure : Adds a methyl group to the piperidine nitrogen.
  • Metabolism: Methylation may slow hepatic clearance compared to the unmethylated parent compound .

Sulfonamide-Functionalized Piperidines

Example : 1-(Ethylsulfonyl)-4-((4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Methyl)Piperidine ()

  • Structure : Incorporates an ethylsulfonyl group on piperidine.
  • Key Differences: Solubility: Sulfonamide’s polarity improves solubility in polar solvents (e.g., DMSO, water).

Benzyl-Substituted Pyrazole Analogs

Example : 3,5-Dimethyl-1-(3-Methylbenzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS: 1534377-88-2, )

  • Structure : Replaces piperidine with a 3-methylbenzyl group.
  • Key Differences :
    • Steric Effects : Bulky benzyl substituents may hinder boronic ester accessibility in Suzuki couplings.
    • Applications : Designed for medicinal use, likely targeting hydrophobic enzyme pockets .

Directly Boronated Piperidines

Example : 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Piperidine Hydrochloride (Compound 22, )

  • Structure : Boronic ester directly attached to piperidine.
  • Key Differences :
    • Reactivity : Boron’s proximity to the amine may lead to instability under acidic conditions.
    • Synthetic Utility : Less versatile in coupling reactions due to lack of aromatic pyrazole spacer .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Reactivity Notes Biological Relevance References
Target Compound 277.17 Piperidine-pyrazole-boronic ester High Suzuki reactivity; moderate solubility Kinase/protease inhibition
3-[[4-(Dioxaborolan-2-yl)Pyrazol-1-yl]Methyl]Pyridine 283.15 Pyridine backbone Moderate coupling efficiency GPR40 activation
1-Methyl-4-[4-(Dioxaborolan-2-yl)Pyrazol-1-yl]Piperidine 291.19 N-methyl piperidine Enhanced lipophilicity CNS-targeting candidates
1-(Ethylsulfonyl)-4-((Dioxaborolan-2-yl)Pyrazol-1-yl)Piperidine 383.32 Sulfonamide substituent High solubility; stable in physiological media Protease inhibition potential
4-(Dioxaborolan-2-yl)Piperidine HCl 229.72 Direct boronation on piperidine Limited coupling utility Intermediate in synthesis

Biologische Aktivität

The compound 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a piperidine ring linked to a pyrazole moiety and a dioxaborolane group. This unique combination may contribute to its biological efficacy.

Biological Activity Overview

Recent research indicates that this compound exhibits several biological activities:

  • Inhibition of Kinases : The compound has been studied as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated significant inhibitory activity at nanomolar concentrations .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models. Specifically, it exhibited antioxidant properties and reduced pro-inflammatory responses in BV2 microglial cells treated with lipopolysaccharides (LPS) .
  • Neuroprotective Effects : In animal models, the compound has been associated with neuroprotective effects, potentially due to its ability to modulate kinase activity and reduce oxidative stress .

Case Studies

A study conducted by researchers utilized the compound in a series of enzymatic assays to evaluate its effectiveness as a DYRK1A inhibitor. The results indicated that it not only inhibited the target enzyme but also demonstrated low toxicity profiles in preliminary tests.

Study Findings
DYRK1A InhibitionNanomolar-level inhibition observed.
Anti-inflammatory ActivitySignificant reduction in LPS-induced inflammation in BV2 cells.
NeuroprotectionProtection against neurotoxicity in animal models.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties with good bioavailability and metabolic stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.